Cas no 178268-98-9 (6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine)
6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine
- 1H-PYRROLO[2,3-B]PYRIDINE, 6-METHYL-4-NITRO-
- 6-Methyl-4-nitro-7-azaindole
- 1H-PYRROLO[2,3-B]PYRIDINE,6-METHYL-4-NITRO
- AKOS006313921
- SB14327
- CS-0004103
- DTXSID70442372
- 178268-98-9
-
- Inchi: 1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
- InChI Key: QLSFFHOXHZNYRO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C)N=C2C=1C=CN2)=O
Computed Properties
- Exact Mass: 177.05400
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 74.5Ų
Experimental Properties
- Density: 1.438
- Refractive Index: 1.707
- PSA: 74.50000
- LogP: 2.30270
6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M341908-1mg |
6-Methyl-4-nitro-7-azaindole |
178268-98-9 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341908-2mg |
6-Methyl-4-nitro-7-azaindole |
178268-98-9 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M341908-10mg |
6-Methyl-4-nitro-7-azaindole |
178268-98-9 | 10mg |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM511422-250mg |
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
178268-98-9 | 97% | 250mg |
$1164 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1383-100MG |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
178268-98-9 | 95% | 100MG |
¥ 2,640.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1383-250MG |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
178268-98-9 | 95% | 250MG |
¥ 4,224.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1383-500MG |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
178268-98-9 | 95% | 500MG |
¥ 7,042.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1383-1G |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
178268-98-9 | 95% | 1g |
¥ 10,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1383-5G |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
178268-98-9 | 95% | 5g |
¥ 31,680.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1383-100mg |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
178268-98-9 | 95% | 100mg |
¥2638.0 | 2024-04-23 |
6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine Suppliers
6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine
Introduction to 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine (CAS No. 178268-98-9)
6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine, identified by the chemical abstracts service number 178268-98-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrrolopyridine class, a structural motif known for its diverse biological activities and potential applications in drug discovery. The presence of both a methyl group and a nitro group in its structure imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine consists of a fused ring system comprising a pyrrole ring and a pyridine ring, connected at the 2-position of the pyrrole and the 3-position of the pyridine. This bicyclic framework is highly versatile, allowing for modifications at various positions that can fine-tune its pharmacological profile. The nitro group at the 4-position introduces a region of high electron density, which can participate in hydrogen bonding or interact with biological targets, while the methyl group at the 6-position provides steric hindrance and influences electronic distribution.
In recent years, 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine has been explored as a key intermediate in the synthesis of bioactive molecules. Its scaffold has been incorporated into various drug candidates targeting different therapeutic areas, including oncology, neurology, and infectious diseases. The nitro group, in particular, has been utilized to enhance binding affinity to biological receptors through electrostatic interactions or as a probe for enzyme activity modulation.
One of the most compelling aspects of 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine is its potential as a precursor for developing small-molecule inhibitors. Researchers have leveraged its structural features to create compounds with inhibitory activity against enzymes such as kinases and phosphodiesterases. For instance, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The ability to modify both the pyrrole and pyridine rings allows for the creation of libraries of compounds with tailored properties for high-throughput screening.
The synthesis of 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include cyclization reactions followed by nitration and methylation steps. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing the environmental impact while maintaining high yields. These improvements are crucial for translating laboratory discoveries into viable drug candidates.
Recent studies have also explored the pharmacokinetic properties of derivatives derived from 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine. By optimizing solubility and metabolic stability, researchers aim to enhance bioavailability and prolong therapeutic effects. Techniques such as computational modeling and structure-based drug design have been employed to predict how modifications to the core scaffold will influence pharmacokinetic profiles.
The role of 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine in medicinal chemistry extends beyond its use as an intermediate. It serves as a platform for exploring novel chemical entities with unique interactions with biological targets. The combination of its rigid bicyclic structure with functionalizable sites makes it an attractive choice for designing molecules that can modulate protein-protein interactions or interfere with signaling pathways relevant to disease.
In conclusion, 6-methyl-4-nitro-1H-Pyrrolo[2,3-b]pyridine (CAS No. 178268-98-9) represents a significant compound in pharmaceutical research due to its structural versatility and potential therapeutic applications. Its incorporation into drug discovery efforts continues to yield promising candidates for treating various diseases. As synthetic methodologies advance and our understanding of biological systems deepens, compounds derived from this scaffold are likely to play an increasingly important role in developing next-generation therapeutics.
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